N-(1,3-BENZODIOXOL-5-YL)-N'-[2-(DIFLUOROMETHOXY)-5-METHYLPHENYL]UREA
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Overview
Description
N-(1,3-BENZODIOXOL-5-YL)-N’-[2-(DIFLUOROMETHOXY)-5-METHYLPHENYL]UREA is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a benzodioxole moiety and a difluoromethoxy-substituted phenyl group
Preparation Methods
The synthesis of N-(1,3-BENZODIOXOL-5-YL)-N’-[2-(DIFLUOROMETHOXY)-5-METHYLPHENYL]UREA typically involves multiple steps, starting with the preparation of the benzodioxole and difluoromethoxy-substituted phenyl intermediates. These intermediates are then coupled through a urea linkage. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
N-(1,3-BENZODIOXOL-5-YL)-N’-[2-(DIFLUOROMETHOXY)-5-METHYLPHENYL]UREA undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed.
Scientific Research Applications
N-(1,3-BENZODIOXOL-5-YL)-N’-[2-(DIFLUOROMETHOXY)-5-METHYLPHENYL]UREA has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on specific disease pathways.
Industry: The compound may be used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(1,3-BENZODIOXOL-5-YL)-N’-[2-(DIFLUOROMETHOXY)-5-METHYLPHENYL]UREA involves its interaction with specific molecular targets and pathways. The benzodioxole moiety and the difluoromethoxy-substituted phenyl group contribute to its binding affinity and specificity towards these targets. The compound may modulate enzymatic activities, alter cellular signaling pathways, or interact with nucleic acids, depending on its specific application.
Comparison with Similar Compounds
N-(1,3-BENZODIOXOL-5-YL)-N’-[2-(DIFLUOROMETHOXY)-5-METHYLPHENYL]UREA can be compared with other similar compounds, such as:
These compounds share structural similarities, such as the presence of the benzodioxole moiety, but differ in their functional groups and overall chemical properties
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[2-(difluoromethoxy)-5-methylphenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2N2O4/c1-9-2-4-12(24-15(17)18)11(6-9)20-16(21)19-10-3-5-13-14(7-10)23-8-22-13/h2-7,15H,8H2,1H3,(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIAJMGPNWBVLPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(F)F)NC(=O)NC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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